molecular formula C16H13Cl2NO4S B2439866 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid CAS No. 726157-10-4

3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid

Cat. No.: B2439866
CAS No.: 726157-10-4
M. Wt: 386.24
InChI Key: DCBLWRXMEUMKIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-chloroaniline to form 4-chlorophenylsulfonamide.

    Allylation: The sulfonamide intermediate is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

    Coupling with 4-Chlorobenzoic Acid: The allylated sulfonamide is coupled with 4-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for alcohol formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloro groups.

Scientific Research Applications

3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can mimic natural substrates or inhibitors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: Shares the benzoic acid core but lacks the sulfonamide and allyl groups.

    4-Chlorophenylsulfonamide: Contains the sulfonamide group but lacks the benzoic acid moiety.

    Allylbenzoic Acid: Contains the allyl group but lacks the sulfonamide and chloro groups.

Uniqueness

3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c1-2-9-19(13-6-4-12(17)5-7-13)24(22,23)15-10-11(16(20)21)3-8-14(15)18/h2-8,10H,1,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBLWRXMEUMKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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